Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate

Solubility Physicochemical Properties Formulation

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate (CAS 83732-67-6) is a synthetic, water-soluble, sulfonated aromatic compound classified within the naphthalenedisulfonic acid family. Its molecular formula is C₁₂H₉NNa₂O₈S₂ with a molecular weight of 405.31 g/mol.

Molecular Formula C12H9NNa2O8S2
Molecular Weight 405.3 g/mol
CAS No. 83732-67-6
Cat. No. B12687525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate
CAS83732-67-6
Molecular FormulaC12H9NNa2O8S2
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
InChIKeyQAOQPYFYRVMVFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate (CAS 83732-67-6): A 1,5-Sulfonated Acetylamino-Naphthol Dye Intermediate


Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate (CAS 83732-67-6) is a synthetic, water-soluble, sulfonated aromatic compound classified within the naphthalenedisulfonic acid family. Its molecular formula is C₁₂H₉NNa₂O₈S₂ with a molecular weight of 405.31 g/mol . The compound features a naphthalene core substituted with a 3-acetylamino group, an 8-hydroxyl group, and two sulfonate groups at the 1 and 5 positions, a specific regioisomeric arrangement that distinguishes it from more common 2,7- and 1,7-disulfonated analogs used in dye chemistry [1]. This structural configuration is foundational to its role as an intermediate for acid and reactive azo dyes, particularly for protein fiber dyeing, and as a potential analytical reagent.

Why Substituting Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate with a Generic Naphthalene Disulfonate Can Compromise Product Performance


Simple in-class substitution is not feasible because the specific 1,5-disulfonation pattern and the precise positioning of the 3-acetylamino and 8-hydroxyl groups are the primary drivers of a coupling component's reactivity, the hue of the resulting azo dye, and its fastness properties on protein fibers like wool and silk [1]. Replacing this compound with more common 2,7- or 1,7-disulfonated isomers, such as N-acetyl H-acid derivatives, will inevitably alter the electronic environment of the naphthalene ring. This leads to a different dye chromophore, affecting light absorption and wash fastness, which cannot be compensated for by simple formulation adjustments . The specific regioisomer is therefore not a generic sulfonated naphthalene but a precision intermediate for targeted dye structures.

Differentiation Evidence for Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate: A Regioisomer-Specific Analysis


Water Solubility Advantage of the 1,5-Disulfonate Regioisomer

The target compound exhibits high aqueous solubility, a critical parameter for industrial dyeing processes. Its water solubility is estimated to be approximately 7,309 mg/L at 25°C . This is substantially higher than a structurally analogous azo dye based on the 2,7-disulfonate scaffold, which has an estimated solubility of only 2,516 mg/L [1]. The 1,5-disulfonate arrangement on the naphthalene core likely contributes to a more favorable solvation energy, enabling the target compound to be formulated into higher-concentration, stable aqueous dye baths without the need for additional co-solvents or hydrotropes.

Solubility Physicochemical Properties Formulation

Differential Dyeing Reactivity Driven by the 8-Hydroxyl Group Position

The presence of a free hydroxyl group at the 8-position, ortho to the 1-sulfonate, creates a unique bidentate chelating site capable of forming stable metal-dye complexes (e.g., with chromium or copper) [1]. This structural feature is absent in analogs lacking the 8-hydroxyl group, such as 3-(acetylamino)-1,5-naphthalenedisulfonic acid [2]. During azo coupling, the 8-hydroxyl group directs the incoming diazonium ion to the activated ortho position (position 2 or 4) under alkaline conditions, yielding a different dye isomer than would be formed with a 5-hydroxyl regioisomer (e.g., N-acetyl H-acid, CAS 16698-16-1, which has a 4-acetylamino-5-hydroxy-2,7-disulfonate structure) . This directly controls the final shade and light fastness of the dye.

Dye Synthesis Coupling Reactivity Azo Dyes

Unique Application as a Reducing Sugar Indicator Versus a General pH Indicator

While both the target compound's 2,7-disulfonate isomer (CAS 16698-16-1) and the compound itself are reported as colorimetric reagents, their specific applications differ. The 2,7-isomer is documented as a reagent for determining reducing sugars, exhibiting a distinct color change from yellow to red . The target 1,5-isomer, however, is described as a pH indicator , suggesting its color transition is governed by the protonation state of its 8-hydroxyl group rather than a redox reaction with sugars. This functional divergence, rooted in the different electronic environments of the two ring systems, means these two isomers are not interchangeable in a formulated diagnostic kit; selecting the correct isomer is critical for the intended analytical target.

Analytical Reagent Colorimetric Assay Reducing Sugar Detection

Key Procurement Scenarios for Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate


Synthesis of 1:1 Metal-Complex Acid Dyes for High-Fastness Wool Dyeing

The compound's 8-hydroxyl group is essential for forming stable 1:1 chromium or cobalt complexes. In this scenario, it is the preferred coupling component over non-hydroxylated or differently hydroxylated analogs when the goal is to produce an acid dye with superior wash and light fastness for protein fibers. The resulting dye, characterized by the 1,5-disulfonate backbone, will have distinct solubility and uptake properties compared to 2,7-disulfonate-based metal-complex dyes [1].

Development of a Custom pH Indicator with a 1,5-Naphthalenedisulfonate Chromophore

When developing a new colorimetric pH sensor where the spectral response needs to be fine-tuned, the 1,5-disulfonate scaffold offers a different absorption maximum (λmax) and pKa than the 2,7-isomer. Researchers should select this compound when the specific protonation behavior of the 8-hydroxy-1,5-disulfonate system is predicted or experimentally found to provide a more suitable color transition range for their specific application, avoiding the redox interference seen with other acetylamino-naphthol reagents .

Rationale for Selection in High-Solubility Aqueous Formulations

Based on its estimated aqueous solubility (~7,309 mg/L), this 1,5-disulfonate isomer is superior to its less soluble 2,7-disulfonate counterparts (~2,516 mg/L) for applications requiring concentrated aqueous stock solutions. This is a critical parameter in industrial dyeing and inkjet printing, where a high concentration of stable dye solution is required without precipitation or the use of large amounts of organic co-solvents, thereby simplifying the formulation and reducing volatile organic compound (VOC) emissions .

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